([1,1'-Biphenyl]-4-yl)(phenyl)mercury
Description
([1,1'-Biphenyl]-4-yl)(phenyl)mercury is an organomercury compound featuring a mercury atom bonded to a phenyl group and a biphenyl moiety. These compounds are typically used in industrial or analytical applications due to mercury’s electrophilic reactivity and stability in aryl systems.
Properties
CAS No. |
112931-09-6 |
|---|---|
Molecular Formula |
C18H14Hg |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
phenyl-(4-phenylphenyl)mercury |
InChI |
InChI=1S/C12H9.C6H5.Hg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1,3-10H;1-5H; |
InChI Key |
LQZZULDCUWEMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Hg]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury typically involves the reaction of mercuric acetate with biphenyl and phenylmagnesium bromide . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether . After the reaction is complete, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The mercury atom can be substituted with other groups using nucleophilic reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of and .
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in the development of mercury-based drugs and diagnostic agents.
Industry: Utilized in the production of materials with unique electrical and optical properties.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids , affecting DNA and RNA synthesis. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares ([1,1'-Biphenyl]-4-yl)(phenyl)mercury with structurally related compounds:
*Estimated based on mercury’s atomic weight (200.59) and biphenyl/phenyl substituents.
Toxicity and Environmental Impact
Organomercury compounds are notoriously toxic, with ([1,1'-Biphenyl]-4-yl)(phenyl)mercury likely posing significant bioaccumulation risks. Its biphenyl group may enhance persistence in lipid-rich environments compared to smaller analogs like phenylmercuric phthalate ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
